molecular formula C11H13BrO5 B11038055 1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B11038055
M. Wt: 305.12 g/mol
InChI Key: IQSCUGKAMOUTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is a complex organic compound characterized by its unique structure, which includes a bromine atom, two methoxy groups, and a benzodioxole ring

Preparation Methods

The synthesis of 1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL typically involves multiple steps, including the bromination of a precursor compound, followed by the introduction of methoxy groups and the formation of the benzodioxole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane or alcohol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL can be compared with other similar compounds, such as:

    1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-PROPANOL: This compound has a similar structure but with a propanol group instead of an ethanol group.

    1-(4-CHLORO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL: This compound has a chlorine atom instead of a bromine atom.

    1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-METHANOL: This compound has a methanol group instead of an ethanol group.

The uniqueness of 1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

1-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H13BrO5/c1-5(13)6-7(12)9-11(17-4-16-9)10(15-3)8(6)14-2/h5,13H,4H2,1-3H3

InChI Key

IQSCUGKAMOUTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C2C(=C1Br)OCO2)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.